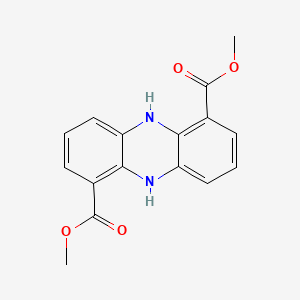
5,10-Dihydro-1,6-phenazinedicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-Dihydro-1,6-phenazinedicarboxylic acid dimethyl ester is a natural product found in Bacteria and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- The compound has been synthesized and characterized as part of a series involving dialkyl esters of tetrazine derivatives. This synthesis involved a two-stage process including re-esterification and subsequent dehydrogenation, with structures confirmed by NMR and mass spectra (Frebort et al., 2008).
Application in Antibacterial Research
- Liquid chromatography and mass spectrometry-assisted metabolomic profiling identified that co-culture of certain sponge-associated actinomycetes induced the accumulation of metabolites including phenazine-derived compounds like dimethyl phenazine-1,6-dicarboxylate. These compounds showed antibacterial and antibiofilm activities, suggesting their potential as antibiotic scaffolds (Hifnawy et al., 2020).
Photophysical Studies
- A study on N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, which are structurally related to dimethyl phenazine, revealed unique photophysical behaviors like wide-tuning emission from red to deep blue and white light generation. This suggests potential applications in optical materials and light-emitting devices (Zhang et al., 2015).
Crystal and Molecular Structure Analysis
- The oxidation of similar compounds under various conditions leads to different iodine-containing solids, with the crystal and molecular structure of these compounds providing insights into their chemical behavior and potential applications (Keller et al., 1978).
Applications in Redox Flow Batteries
- 5,10-Dihydro-5,10-dimethylphenazine has been reported as a promising posolyte for high-energy-density redox flow batteries, demonstrating the utility of this class of compounds in energy storage and conversion (Li & Lu, 2018).
Eigenschaften
CAS-Nummer |
193421-85-1 |
|---|---|
Molekularformel |
C16H14N2O4 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
dimethyl 5,10-dihydrophenazine-1,6-dicarboxylate |
InChI |
InChI=1S/C16H14N2O4/c1-21-15(19)9-5-3-7-11-13(9)17-12-8-4-6-10(14(12)18-11)16(20)22-2/h3-8,17-18H,1-2H3 |
InChI-Schlüssel |
UPPNHEPSLLKMGH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C(=CC=C1)NC3=C(C=CC=C3N2)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C2C(=CC=C1)NC3=C(C=CC=C3N2)C(=O)OC |
Synonyme |
5,10-dihydrophencomycin methyl ester DHP methyl este |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-hydroxy-7-[3-(3-methoxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B1243172.png)
![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)

![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1243175.png)
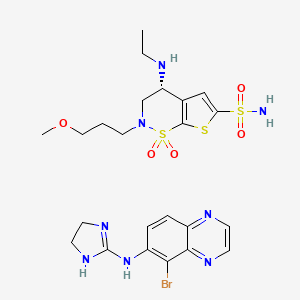

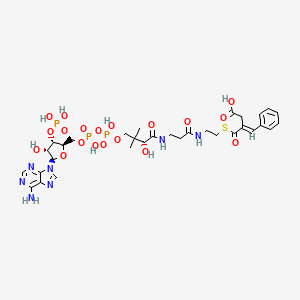
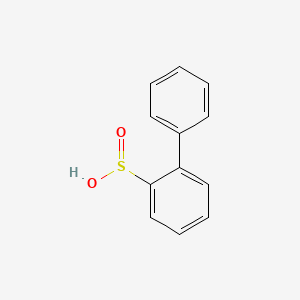
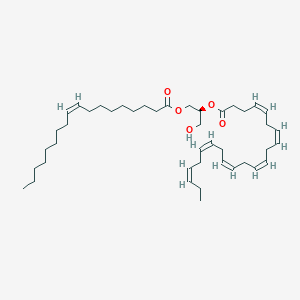


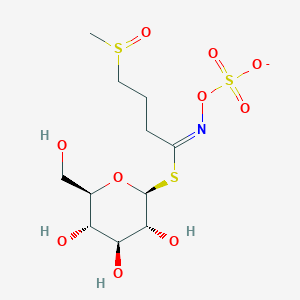
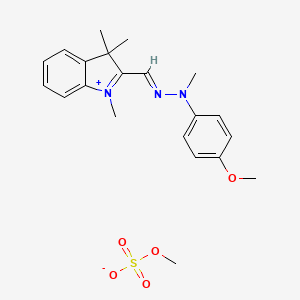
![3,7-Diazabicyclo[3.3.1]nonane, 3-[4-(1H-imidazol-1-yl)benzoyl]-7-(1-methylethyl)-, diperchlorate](/img/structure/B1243193.png)